molecular formula C16H11FN2O B2818646 2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine CAS No. 477846-72-3

2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine

Cat. No.: B2818646
CAS No.: 477846-72-3
M. Wt: 266.275
InChI Key: VJGBBWKJQMAVNZ-UHFFFAOYSA-N
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Description

2-({2-Fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine is a pyrimidine derivative featuring a 2-fluoro-biphenyl ether substituent. This compound belongs to a class of heterocyclic molecules where the pyrimidine core is functionalized with aromatic groups, which are critical for modulating electronic properties and biological interactions. The biphenyl moiety introduces steric bulk and lipophilicity, while the fluorine atom enhances metabolic stability and influences intermolecular interactions (e.g., hydrogen bonding, dipole effects).

Properties

IUPAC Name

2-(3-fluoro-4-phenylphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-15-11-13(20-16-18-9-4-10-19-16)7-8-14(15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGBBWKJQMAVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=NC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling for Biphenyl Formation

The biphenyl moiety is synthesized via palladium-catalyzed cross-coupling between aryl halides and boronic acids :

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Na₂CO₃ or K₃PO₄

  • Solvent : THF/H₂O or toluene/EtOH

Key intermediates :

IntermediateStructureRole
2-Fluoro-4-bromobiphenylC₁₂H₈BrFElectrophilic coupling partner
Pyrimidin-2-olC₄H₄N₂ONucleophilic component

Optimized conditions :

  • PdCl₂(dppf) (5 mol%), K₃PO₄ (3 eq.), THF/H₂O (4:1), 80°C, 8 hours .

Halogenation

The pyrimidine ring undergoes regioselective halogenation at the 5-position using N-bromosuccinimide (NBS) or I₂/HIO₃ :

  • Conditions : NBS (1.1 eq.), DMF, 0°C → RT, 2 hours

  • Yield : 85% for bromination .

Cross-Coupling at Pyrimidine Position

The halogenated derivative participates in Buchwald-Hartwig amination or Sonogashira coupling:

text
Example: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Et₃N (3 eq.), Dioxane, 100°C → Ar-NH₂ (1.2 eq.) Yield: 78% for aniline derivatives[5]

Analytical Characterization

Spectroscopic data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.68–7.29 (m, 9H, biphenyl-H) .

  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₂FN₂O: 285.0932; found: 285.0935 .

Chromatographic purity :

  • HPLC (C18, MeCN/H₂O = 70:30): Rt = 3.95 min, purity >98% .

Challenges and Limitations

  • Regioselectivity : Competitive substitution at biphenyl vs. pyrimidine positions requires careful optimization .

  • Solubility : Limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, compounds structurally related to 2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine have been shown to inhibit key kinases involved in cancer progression, such as c-KIT kinase. This kinase is often mutated in gastrointestinal stromal tumors (GISTs) and other cancers, making it a critical target for therapeutic intervention .

2. Neuropathic Pain Treatment
Another application of related pyrimidine derivatives includes their use as serotonin and norepinephrine reuptake inhibitors. These compounds have been investigated for their efficacy in treating neuropathic pain disorders, providing a new avenue for pain management strategies .

3. Cannabinoid Receptor Modulation
Research has demonstrated that certain pyrimidine-based compounds can interact with cannabinoid receptors, specifically CB1. This interaction may modulate appetite and could lead to the development of anti-obesity medications by leveraging the anorectic effects observed in some studies .

Material Science Applications

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. Polymers modified with this compound can exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

2. Cosmetic Formulations
The compound's unique chemical characteristics make it a candidate for use in cosmetic formulations. Its potential as an active ingredient could enhance the efficacy of topical products by improving skin penetration and bioavailability .

Case Study 1: Inhibition of c-KIT Kinase

A study investigated a series of pyrimidine derivatives that included this compound as a lead compound. The derivatives were tested against various mutations of c-KIT kinase, revealing promising results in inhibiting tumor growth in preclinical models of GISTs.

Case Study 2: Cannabinoid Receptor Modulation

In another research effort, compounds based on the pyrimidine structure were synthesized and evaluated for their action on cannabinoid receptors. The results indicated that these compounds modulated receptor activity effectively, demonstrating potential for therapeutic applications in appetite regulation.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro[1,1’-biphenyl]-4-yl)oxy]pyrimidine depends on its specific application:

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Fluorine : The bromophenyl substituent in 4-(biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine introduces greater steric bulk and polarizability compared to fluorine, which may alter solubility and reactivity.

Functional Group Influence

  • Ether vs. Amide Linkages : The target compound’s ether linkage offers rigidity and reduced hydrogen-bonding capacity compared to the amide/sulfonamide groups in compounds 16–19 . Amides generally exhibit higher polarity and solubility in aqueous media.

Heterocyclic Core Variations

  • Pyrimidine vs.

Biological Activity

2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological targets, and therapeutic applications, supported by data tables and case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a 2-fluoro-1,1'-biphenyl group, which may influence its interaction with biological targets. The molecular formula and structure are pivotal for understanding its activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various enzymes and receptors. Key areas of focus include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Compounds that inhibit DHFR can have significant anti-cancer properties by disrupting the folate cycle necessary for nucleotide synthesis .
  • Tyrosine Kinase Inhibition : Many pyrimidine derivatives exhibit inhibitory effects on tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The specific binding affinity to various kinases can determine the therapeutic efficacy against tumors .

1. Inhibition of DHFR

A study indicated that pyrimidine derivatives, including those similar to this compound, demonstrated high affinity for DHFR. This inhibition leads to reduced levels of tetrahydrofolate, impairing DNA synthesis in rapidly dividing cells such as cancer cells .

2. Antitumor Activity

Research has shown that analogs of this compound exhibit promising antitumor effects. For instance, compounds targeting tyrosine kinases have been linked to decreased tumor growth in preclinical models. The selectivity towards specific kinase pathways enhances their therapeutic potential while minimizing side effects .

Table 1: Biological Targets and Activities

CompoundTarget Enzyme/ProteinActivity DescriptionReference
This compoundDihydrofolate Reductase (DHFR)Inhibits enzyme activity; reduces DNA synthesis
Pyrimidine Derivative XTyrosine KinaseInhibits cell signaling; reduces tumor growth
PiritreximDHFRAntitumor effects; used in melanoma treatment

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated aromatic compounds into the pyrimidine framework. Detailed synthetic routes can be found in specialized literature focusing on pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)pyrimidine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via metal-free, mild conditions using β-CF₃-aryl ketones as precursors. Reaction parameters such as temperature (typically 80–100°C), solvent polarity (e.g., DMSO or DMF), and stoichiometric ratios of reagents (e.g., fluorinating agents) significantly impact yield. Optimization may involve adjusting reaction time (4–12 hours) and using catalysts like K₂CO₃ to achieve yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Aromatic protons appear at δ 7.2–8.5 ppm, with splitting patterns indicating biphenyl coupling.
  • ¹⁹F NMR : Single resonance near δ -110 ppm confirms fluorine position .
  • HRMS : Calculated [M+H]⁺ values must match experimental data within 3 ppm error .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Answer : The compound exhibits limited aqueous solubility due to its hydrophobic biphenyl moiety. Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours. Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes improve solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity against target enzymes?

  • Answer :

  • Analog Synthesis : Introduce substituents (e.g., -NO₂, -CN) at the pyrimidine C-4 position to modulate electron density.
  • Assays : Use enzyme inhibition assays (e.g., antiurease activity) with IC₅₀ calculations. For example, fluorophenyl derivatives show enhanced activity due to increased electronegativity .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to active sites (e.g., urease enzyme) .

Q. How to address discrepancies in reported biological activity data across studies?

  • Answer : Contradictions may arise from assay variability (e.g., enzyme source, buffer composition). Standardize protocols:

  • Use recombinant enzymes (e.g., Helicobacter pylori urease) for consistency.
  • Validate results with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Answer : Key considerations include:

  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce cost.
  • Batch Reactors : Optimize stirring rate (500–800 rpm) to ensure homogeneous mixing in large-scale reactions .

Q. How to evaluate metabolic stability and pharmacokinetics (PK) in early-stage drug discovery?

  • Answer :

  • In Vitro Models : Liver microsomal assays (human/rat) quantify metabolic half-life (t₁/₂).
  • LC-MS/MS : Detect major metabolites (e.g., hydroxylated biphenyl derivatives).
  • LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to improve LogP from ~3.5 to <2.5 .

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